(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

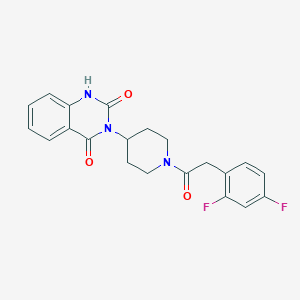

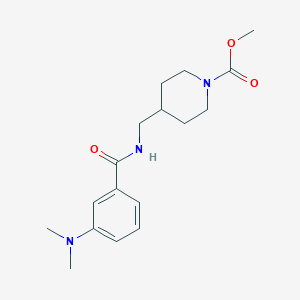

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a pyrimidine ring and an isoxazole ring. The pyrrolidine ring is known for its versatility in medicinal chemistry due to its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage .Mecanismo De Acción

Target of Action

The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mode of Action

This compound acts as an agonist of the GPR119 receptor . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the compound stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .

Biochemical Pathways

The activation of GPR119 leads to the stimulation of glucose-dependent insulin release and the promotion of incretin GLP-1 secretion . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .

Pharmacokinetics

It’s worth noting that the compound’s structure, which includes a pyrrolidine ring, allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Result of Action

The result of the compound’s action is a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels . This leads to improved glucose control, making it a potential new treatment for type 2 diabetes .

Propiedades

IUPAC Name |

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN5O3/c18-12-8-20-17(21-9-12)25-13-3-5-23(10-13)16(24)14-6-15(26-22-14)11-2-1-4-19-7-11/h1-2,4,6-9,13H,3,5,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBRXIUAVNZNHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=NOC(=C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde](/img/structure/B2937015.png)

![N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide](/img/structure/B2937018.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2937019.png)

![1-(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol](/img/structure/B2937022.png)

![N-[2-(azepan-1-yl)-5-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B2937023.png)

![(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime](/img/structure/B2937025.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxybenzamide](/img/structure/B2937029.png)

![7-bromo-1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B2937030.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2937034.png)